Cas no 49548-36-9 (Levamisole phosphate)

Levamisole phosphate structure
Levamisole phosphate structure
Product Name:Levamisole phosphate
CAS 번호:49548-36-9
MF:C11H12N2S
메가와트:204.291380882263
CID:331324
PubChem ID:26879
Update Time:2025-04-19

Levamisole phosphate 화학적 및 물리적 성질

이름 및 식별자

    • Levamisole phosphate
    • Levamisole
    • (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • AB00053661-08
    • (-)-Levamisole
    • BDBM50241179
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • P00039
    • BIDD:GT0372
    • L(-)-Levamisole
    • HY-A0106
    • TCMDC-125847
    • AC-18929
    • SDCCGSBI-0050668.P004
    • LEVAMISOLE [MI]
    • AB00053661-07
    • (-)-Tetramisole
    • Spectrum3_000962
    • UNII-2880D3468G
    • BSPBio_002563
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [VANDF]
    • 2880D3468G
    • AKOS001637203
    • Wormicid
    • CHEBI:6432
    • Prestwick2_000182
    • SCHEMBL19227
    • (S)-(-)-tetramisole
    • Spectrum4_001078
    • Levamisolum [INN-Latin]
    • IDI1_000667
    • tetramisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • SBI-0050668.P003
    • Totalon Topical Cattle Anthelmintic
    • Tramisol Pour-On
    • AB00053661_10
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole (Levamisole)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (S)-
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • LEVAMISOLE [GREEN BOOK]
    • Spectrum2_000865
    • EN300-7407664
    • dl-Tetramisole
    • P02CE01
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • Levamisolum
    • Levovermax
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(tetramisole)
    • Levamisole [INN:BAN]
    • Spectrum5_001645
    • Totalon
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole
    • Tetramisole, (s)-
    • 14769-73-4
    • DTXCID103206
    • NINDS_000667
    • (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • Vermisol 150
    • KBio1_000667
    • Prestwick0_000182
    • KBio2_007225
    • (6S)-6-phenyl-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
    • Levamisolum (INN-Latin)
    • A808675
    • NCGC00162225-02
    • Q417097
    • L-tetramisol
    • L-2,3,5,6-Tetrahyro-6-phenylimidazo(2,1-b)thiazole
    • Levamisole (INN)
    • EINECS 238-836-5
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • Ketrax
    • DS-4066
    • Levamisol (INN-Spanish)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • 14769-73-4 (FREE BASE)
    • DB00848
    • BRD-K73107279-003-03-4
    • levamisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • NCI60_001476
    • 49548-36-9
    • (-)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • NCGC00162225-08
    • SPBio_002024
    • LEVAMISOLE (MART.)
    • DL-429
    • Levamisol [INN-Spanish]
    • SPBio_000909
    • C07070
    • CCG-204775
    • LEVAMISOLE [MART.]
    • LEVOMYSOL
    • NCGC00162225-05
    • Ketrax (TN)
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(Levamisole)
    • NCGC00162225-04
    • D08114
    • HMS2090O04
    • (S)-(-)-Levamisole
    • Levamisol 100 microg/mL in Acetonitrile
    • (-)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [INN]
    • NCGC00162225-03
    • KBio2_004657
    • DivK1c_000667
    • Prestwick1_000182
    • NS00000419
    • Levotetramisole
    • Levamisol
    • CHEMBL1454
    • L-Tetramisole
    • cid_68628
    • C72809
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • CS-W009271
    • 2,3,5,6-Tetrahydro-6-phenyl-imidazo[2,1-b]thiazole, (S)-
    • AB00053661_09
    • NCGC00162225-14
    • levamisolo
    • LEVAMISOLE [WHO-DD]
    • DTXSID4023206
    • KBioGR_001436
    • KBio2_002089
    • Lopac0_000690
    • Lepuron
    • KBioSS_002089
    • KBio3_001783
    • GTPL7210
    • MFCD00792481
    • Spectrum_001609
    • 인치: 1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
    • InChIKey: HLFSDGLLUJUHTE-SNVBAGLBSA-N
    • 미소: S1CCN2C1=N[C@@H](C1C=CC=CC=1)C2

계산된 속성

  • 정밀분자량: 204.07211956g/mol
  • 동위원소 질량: 204.07211956g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 246
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 40.9Ų

실험적 성질

  • LogP: 2.3
추천 공급업체
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing Jubai Biopharm
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nanjing Jubai Biopharm